4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine
Overview
Description
4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O2 It is characterized by the presence of a bromopyrimidine moiety linked to a morpholine ring via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine typically involves the reaction of 5-bromopyrimidine with 2-(morpholin-4-yl)ethanol under suitable conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(morpholin-4-yl)ethanol attacks the bromopyrimidine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Coupling reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine has several scientific research applications:
Medicinal chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological research: It serves as a tool compound in studies investigating the biological activity of bromopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but lacks the ethoxy bridge.
4-(2-(5-Bromopyridin-2-yloxy)ethyl)morpholine: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine is unique due to the presence of both a bromopyrimidine and a morpholine ring, connected by an ethoxy bridge. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[2-(5-bromopyrimidin-2-yl)oxyethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c11-9-7-12-10(13-8-9)16-6-3-14-1-4-15-5-2-14/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZHOZPWYKMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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